REACTION_CXSMILES
|
OP([O-])(O)=O.[K+].[I:7][C:8]1[C:9]2[O:16][C:15]([CH:17]=[O:18])=[CH:14][C:10]=2[CH:11]=[N:12][CH:13]=1.[O-:19]Cl=O.[Na+]>O.CS(C)=O>[I:7][C:8]1[C:9]2[O:16][C:15]([C:17]([OH:19])=[O:18])=[CH:14][C:10]=2[CH:11]=[N:12][CH:13]=1 |f:0.1,3.4|
|
Name
|
KH2PO4
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
578 mg
|
Type
|
reactant
|
Smiles
|
IC=1C2=C(C=NC1)C=C(O2)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued for a further 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was collected
|
Type
|
WASH
|
Details
|
washed with DMSO, H2O, i-PrOH, and EtOAc
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |